molecular formula C11H11ClO4 B8328685 Ethyl 3-(2-chloro-2-oxoethoxy)benzoate

Ethyl 3-(2-chloro-2-oxoethoxy)benzoate

Cat. No. B8328685
M. Wt: 242.65 g/mol
InChI Key: JGPSUURIKZOYAV-UHFFFAOYSA-N
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Patent
US09120819B2

Procedure details

32.5 ml (0.45 mol) of thionyl chloride and 10 μl of N,N-dimethylformamide are added to a solution of 20.0 g (89.2 mmol) of [3-(ethoxycarbonyl)phenoxy]acetic acid (A. Banerjee, M. M. Adak, S. Das, S. Banerjee, S. Sengupta, Indian Chem. Soc., 1987, 64, 1, 34-37) in 200 ml of 1,2-dichloroethane. The mixture is refluxed for 1 hour and is then concentrated to dryness and dried under vacuum at 50° C. overnight and used as it is in the subsequent stage.
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.CN(C)C=O.[CH2:10]([O:12][C:13]([C:15]1[CH:16]=[C:17]([CH:23]=[CH:24][CH:25]=1)[O:18][CH2:19][C:20](O)=[O:21])=[O:14])[CH3:11]>ClCCCl>[Cl:3][C:20](=[O:21])[CH2:19][O:18][C:17]1[CH:16]=[C:15]([CH:25]=[CH:24][CH:23]=1)[C:13]([O:12][CH2:10][CH3:11])=[O:14]

Inputs

Step One
Name
Quantity
32.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C(OCC(=O)O)C=CC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC(COC=1C=C(C(=O)OCC)C=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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